molecular formula C25H25F3N4O2S B11577745 1-(4-Benzylpiperazin-1-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-(4-Benzylpiperazin-1-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B11577745
M. Wt: 502.6 g/mol
InChI Key: UAOMXZNGGWKOPB-UHFFFAOYSA-N
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Description

1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a benzyl group, a methoxyphenyl group, and a trifluoromethyl-substituted pyrimidine ring, all connected through a sulfanyl linkage to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions The methoxyphenyl and trifluoromethyl-substituted pyrimidine rings are then synthesized separately and coupled with the piperazine derivative through a sulfanyl linkage

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE can be compared with other similar compounds, such as:

  • 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE
  • 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-NITROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C25H25F3N4O2S

Molecular Weight

502.6 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C25H25F3N4O2S/c1-34-20-9-7-19(8-10-20)21-15-22(25(26,27)28)30-24(29-21)35-17-23(33)32-13-11-31(12-14-32)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16-17H2,1H3

InChI Key

UAOMXZNGGWKOPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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